Cas no 84864-62-0 (Benzenemethanol,3-hydroxy-2-methoxy-)

Benzenemethanol, 3-hydroxy-2-methoxy-, is a phenolic derivative with a molecular structure combining hydroxyl and methoxy functional groups on a benzyl alcohol backbone. This compound is of interest in synthetic chemistry due to its versatility as an intermediate in the production of pharmaceuticals, fragrances, and fine chemicals. Its reactive hydroxyl and methoxy groups enable selective functionalization, making it valuable for constructing complex molecular architectures. The compound exhibits moderate solubility in polar organic solvents, facilitating its use in various reaction conditions. Its stability under controlled environments ensures consistent performance in multi-step syntheses. Researchers prioritize this intermediate for its balance of reactivity and manipulability in organic transformations.
Benzenemethanol,3-hydroxy-2-methoxy- structure
84864-62-0 structure
Product Name:Benzenemethanol,3-hydroxy-2-methoxy-
CAS No:84864-62-0
MF:C8H10O3
MW:154.163202762604
CID:723959
PubChem ID:3020183
Update Time:2025-10-15

Benzenemethanol,3-hydroxy-2-methoxy- Chemical and Physical Properties

Names and Identifiers

    • Benzenemethanol,3-hydroxy-2-methoxy-
    • 3-(hydroxymethyl)-2-methoxyphenol
    • 3-hydroxy-2-methoxybenzyl alcohol
    • Benzenemethanol, 3-hydroxy-2-methoxy-
    • 2-Methoxy-3-hydroxybenzyl alcohol
    • 3-Hydroxy-2-methoxybenzenemethanol
    • Einecs 284-385-2
    • Inchi: 1S/C8H10O3/c1-11-8-6(5-9)3-2-4-7(8)10/h2-4,9-10H,5H2,1H3
    • InChI Key: ZJXAUXOXMRUTTF-UHFFFAOYSA-N
    • SMILES: C1(CO)=CC=CC(O)=C1OC

Computed Properties

  • Exact Mass: 154.062994
  • Monoisotopic Mass: 154.062994
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 116
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 49.7
  • XLogP3: 0.7

Experimental Properties

  • Density: 1.226
  • Boiling Point: 299.4°C at 760 mmHg
  • Flash Point: 134.8°C
  • Refractive Index: 1.57
  • pka: 9.75±0.10(Predicted)

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